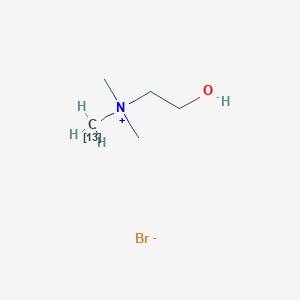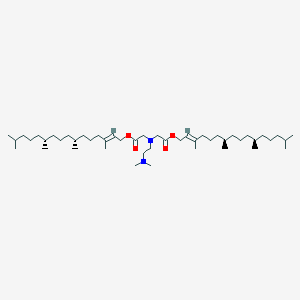![molecular formula C12H19ClN6S2 B13351211 (2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)
(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization to form the imidazo[2,1-b]thiazole ring . The reaction conditions often involve heating the reagent mixture in a suitable solvent such as benzene or toluene for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using multistage reactors. For example, a three-reactor system can be employed where the initial reaction forms an intermediate, which is then dehydrated and cyclized to produce the final product .
化学反応の分析
Types of Reactions
(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[2,1-b]thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
作用機序
The mechanism of action of (2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
Levamisole: An anthelmintic drug with a similar imidazo[2,1-b]thiazole structure.
Thiabendazole: Another anthelmintic with a thiazole ring, used to treat parasitic worm infections.
WAY-181187: An anxiolytic agent with an imidazo[2,1-b]thiazole core.
Uniqueness
(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which can enhance its biological activity and specificity compared to other similar compounds .
特性
分子式 |
C12H19ClN6S2 |
|---|---|
分子量 |
346.9 g/mol |
IUPAC名 |
2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethanamine;hydrochloride |
InChI |
InChI=1S/2C6H9N3S.ClH/c2*7-3-5-4-9-1-2-10-6(9)8-5;/h2*4H,1-3,7H2;1H |
InChIキー |
MQHYBQMBAWYKLO-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=NC(=CN21)CN.C1CSC2=NC(=CN21)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
![10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene](/img/structure/B13351169.png)



![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)





